

# A Comparative Guide to the Pharmacokinetics of Sustained-Release vs. Immediate-Release Melatonin

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## Compound of Interest

Compound Name: *Melatonin*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of sustained-release (SR) and immediate-release (IR) **melatonin** formulations, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these two distinct formulations.

## Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for sustained-release and immediate-release **melatonin** from various clinical studies. These parameters are crucial for understanding the bioavailability and duration of action of each formulation.

Formulation	Dose	Cmax (Maximum Concentration)	Tmax (Time to Maximum Concentration)	t1/2 (Half-life)	Study Population	Reference
Sustained-Release (SR) Melatonin	5 mg	11,446.87 pg/mL	1.26 hours	5.10 hours	Healthy Fasting Adults (n=16)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Immediate-Release (IR) Melatonin	5 mg	22,786.30 pg/mL	0.87 hours	1.01 hours	Healthy Fasting Adults (n=16)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Sustained-Release (SR) Melatonin	4 mg	7581 pg/mL	1.56 hours	1.63 hours	Healthy Adults (n=18)	<a href="#">[5]</a>
Immediate-Release (IR) Melatonin	4 mg	13120 pg/mL	0.6 hours	0.95 hours	Healthy Adults (n=18)	<a href="#">[5]</a>
Surge-Sustained Release Melatonin (25% IR/75% CR)	0.4 mg	405 ± 93 pg/mL	1.3 hours	1.8 hours	Older Adults with Insomnia (n=27)	<a href="#">[6]</a> <a href="#">[7]</a>
Surge-Sustained Release Melatonin (25%)	4.0 mg	3999 ± 700 pg/mL	1.5 hours	2.1 hours	Older Adults with Insomnia (n=27)	<a href="#">[6]</a> <a href="#">[7]</a>

IR/75%

CR)

Immediate-Release (IR) Melatonin					General Population (Systematic Review)	[8][9][10]
Various (oral)	Varies extensively	~50 minutes	~45 minutes			

## Experimental Protocols

The data presented above are derived from rigorous clinical trials. Below are detailed methodologies from a key comparative study to provide context for the experimental conditions.

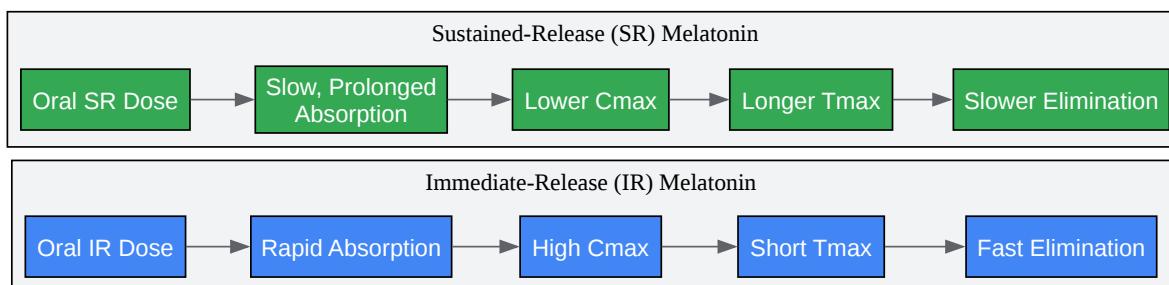
Study Design from a Randomized, Open-Label, Cross-Over Study:

- Objective: To compare the pharmacokinetic profiles of a novel 5 mg sustained-release **melatonin** capsule (**Melatonin-SR**) with a 5 mg immediate-release **melatonin** capsule (**Melatonin-IR**).[2]
- Participants: Sixteen healthy adult participants, aged 18-45 years.[1][2]
- Study Arms: The study followed a two-period, cross-over design. Participants were randomized to receive either **Melatonin-SR** or **Melatonin-IR** in the first period, followed by a 7-day washout period before receiving the alternate formulation in the second period.[1][2]
- Dosing and Administration: A single oral dose of either 5 mg **Melatonin-SR** or 5 mg **Melatonin-IR** was administered to fasting participants.[2]
- Blood Sampling: Venous blood samples were collected at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 2, 3, 4, 5, 6, 8, and 12 hours) to determine plasma **melatonin** concentrations.[11]
- Analytical Method: Plasma concentrations of **melatonin** were quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[11] The lower limit of quantification for **melatonin** in human plasma was reported to be 201.30 pg/mL.[4]

- Pharmacokinetic Analysis: The primary pharmacokinetic parameters, including maximum plasma concentration (C<sub>max</sub>), time to reach maximum plasma concentration (T<sub>max</sub>), and elimination half-life (t<sub>1/2</sub>), were calculated from the plasma concentration-time data.[\[1\]](#)[\[2\]](#)

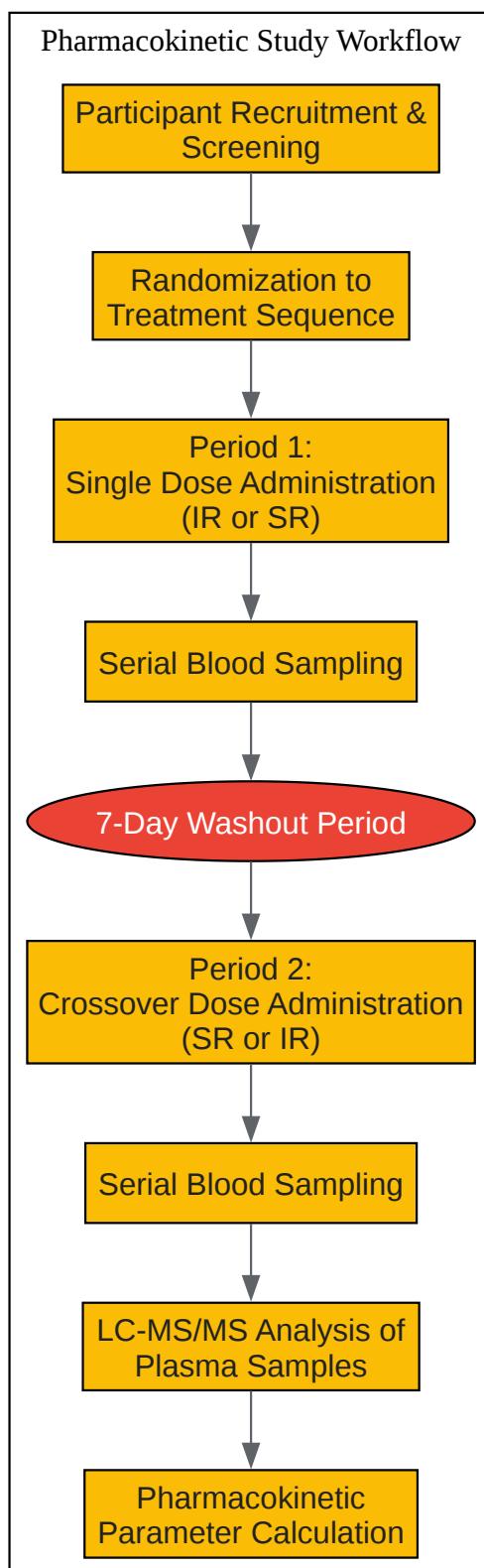
## Visualizing Pharmacokinetic and Methodological Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).



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Caption: Pharmacokinetic Profile Comparison.



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Caption: Experimental Workflow for a Cross-Over PK Study.

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